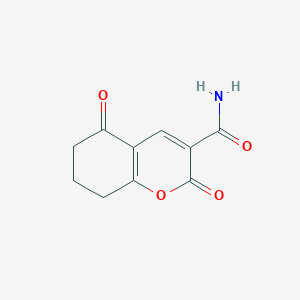

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a chemical compound with the CAS Number: 85831-03-4 . It has a molecular weight of 207.19 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed . This method has been used to create chromenes that contain a 2-pyrone scaffold, which is present in many well-known natural and synthetic biologically active compounds .Molecular Structure Analysis

The InChI code for 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) . Chemical Reactions Analysis

The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts .Physical And Chemical Properties Analysis

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 207.19 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Diversity-Oriented Synthesis : A novel method for synthesizing derivatives of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed. This method is significant for generating a library of compounds containing the 2-pyrone scaffold, common in many biologically active natural and synthetic compounds (Vodolazhenko et al., 2012).

Eco-Friendly Synthesis Approach : An eco-friendly synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has been achieved using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This represents a significant advancement in sustainable chemical synthesis (Proença & Costa, 2008).

Biological and Pharmacological Research

Antimicrobial Applications : Some derivatives of 2-oxo-2H-chromene-3-carboxamide have shown promising results in in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Azab et al., 2017).

Antioxidant and Antibacterial Properties : Derivatives of 4H-chromene-3-carboxamide synthesized under solvent-free conditions have exhibited significant antioxidant and antibacterial activities, highlighting their potential in medicinal chemistry (Chitreddy & Shanmugam, 2017).

Advanced Material and Sensor Development

- Fluorescent Probe Development : Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions, demonstrating the application of these compounds in sensor technology (Bekhradnia et al., 2016).

Propiedades

IUPAC Name |

2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHCRKPCEIKNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)C(=O)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)